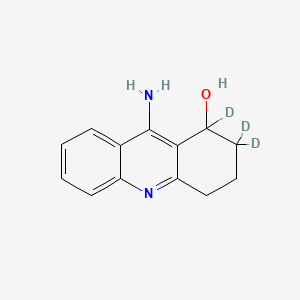
3-Desmetil Tiocolchicina 3-O-|A-D-Glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide is a significant metabolite of Thiocolchicoside, a muscle relaxant drug.
Aplicaciones Científicas De Investigación
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it serves as a tool for studying the metabolism of Thiocolchicoside and its derivatives. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of muscle-skeletal disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles .
Métodos De Preparación
The preparation of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide involves the regioselective demethylation and glucuronidation of Thiocolchicine. This process can be achieved through both chemical and biotransformation methods. The chemical approach requires toxic and aggressive reagents, leading to a complex mixture of products. On the other hand, the biotransformation method, using specific strains of Bacillus megaterium, offers a more efficient and environmentally friendly route . This biotransformation process has been industrialized to produce pharmaceutical-grade 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide .
Análisis De Reacciones Químicas
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides, while reduction reactions can produce thiols .
Mecanismo De Acción
The mechanism of action of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to tubulin, a protein involved in cell division, thereby inhibiting microtubule polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. The glucuronidation of the compound enhances its solubility and bioavailability, facilitating its therapeutic effects .
Comparación Con Compuestos Similares
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include Colchicine, Colchicoside, and Thiocolchicoside. While Colchicine is primarily used for its antimitotic activity in the treatment of gout, Thiocolchicoside and its derivatives, including 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide, are known for their muscle relaxant and anti-inflammatory properties .
Propiedades
Número CAS |
819802-34-1 |
|---|---|
Fórmula molecular |
C27H31NO11S |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO11S/c1-11(29)28-15-7-5-12-9-17(38-27-22(33)20(31)21(32)25(39-27)26(34)35)23(36-2)24(37-3)19(12)13-6-8-18(40-4)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1 |
Clave InChI |
JJEHAQVFBUIDIV-BVLXLYFTSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES isomérico |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Sinónimos |
(7S)-7-(Acetylamino)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-3-yl β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)





![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)





